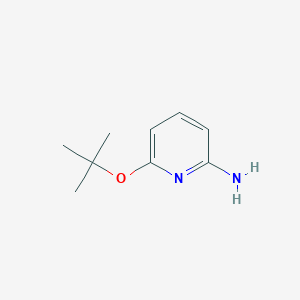

6-(Tert-butoxy)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxy]pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFVJYCPRSRAND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446409-38-6 | |

| Record name | 6-(tert-butoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 6 Tert Butoxy Pyridin 2 Amine

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. numberanalytics.commasterorganicchemistry.com The reactivity and orientation of substitution on a pyridine ring are significantly influenced by the electronic properties of its substituents. In 6-(tert-butoxy)pyridin-2-amine, the amino (-NH2) and tert-butoxy (B1229062) (-O-t-Bu) groups are both electron-donating, which activates the pyridine ring towards electrophilic attack, more so than unsubstituted pyridine. Electron-donating groups generally direct incoming electrophiles to the ortho and para positions.

Key electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com For substituted pyridines, the position of substitution is determined by the directing effects of the existing groups. The amino group is a strong activating group, directing incoming electrophiles to positions 3 and 5. The tert-butoxy group is also activating. The interplay of these two groups on the this compound ring makes positions 3 and 5 the most probable sites for electrophilic attack.

Studies on similar aminopyridine derivatives show that the electron-rich nature of the ring facilitates electrophilic substitution. For instance, nitration of 2-amino-6-methoxypyridine (B105723) occurs at the 3-position. google.com Similarly, halogenation of aminopyridine compounds often proceeds at the positions activated by the amino group.

Reactions at the Amine Functionality

Acylation and Alkylation Reactions

The primary amine group of this compound is nucleophilic and readily undergoes acylation and alkylation reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is fundamental in organic synthesis for the formation of stable amide bonds, often seen in the synthesis of pharmaceuticals. mdpi.com For example, N-(pyridin-2-yl)amides can be synthesized from 2-aminopyridines. rsc.orgrsc.org The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.

Alkylation introduces an alkyl group onto the amine nitrogen. This can be achieved using alkyl halides. The primary amine can be converted to a secondary or tertiary amine depending on the reaction conditions and the stoichiometry of the alkylating agent. For instance, O-alkylation of a related pyridine derivative was achieved using methyl iodide (CH3I) in the presence of calcium hydride (CaH2). nih.gov

A common method for protecting amine groups is through reaction with di-tert-butyl dicarbonate (B1257347) (Boc2O), which forms a tert-butoxycarbonyl (Boc) protected amine. wikipedia.orgrsc.org This protection is stable under many conditions but can be removed with acid. wikipedia.orgnih.gov

Table 1: Examples of Acylation and Alkylation Reactions on Aminopyridines

| Reaction Type | Reagents | Product Type | Reference |

| Acylation | Acyl Chloride, Base | N-Acylpyridinylamide | mdpi.com |

| Acylation | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-aminopyridine | wikipedia.org |

| Alkylation | Alkyl Halide, Base | N-Alkylaminopyridine | nih.gov |

| Guanidinylation | N,N′-bis-Boc-S-methylisothiourea, HgCl₂, Et₃N | N,N'-bis-Boc-protected guanidine | acs.org |

Condensation Reactions (e.g., Schiff Base Formation)

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com

These reactions are often catalyzed by an acid or a base. The formation of the imine linkage is a reversible process, but the equilibrium can be driven towards the product by removing water from the reaction mixture. Schiff bases are important intermediates in various organic syntheses and are also studied for their biological activities. For example, a Schiff base ligand was synthesized through the condensation of an aminothiophene derivative with an aldehyde. researchgate.net Similarly, reactions of aminopyridines with aldehydes can yield the corresponding imine products. beilstein-journals.org

Transformations Involving the Tert-butoxy Group

Cleavage and Deprotection Strategies

The tert-butoxy group in this compound serves as a protective group for the corresponding pyridone or can be a synthetic precursor to a hydroxyl group. Its removal, or deprotection, is a common transformation.

The most standard method for cleaving a tert-butyl ether or a tert-butoxycarbonyl (Boc) group is through the use of strong acids. nih.gov Reagents like trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (CH2Cl2), are highly effective. wikipedia.orgmasterorganicchemistry.com Other acidic conditions include hydrochloric acid (HCl) in methanol (B129727) or dioxane, and aqueous phosphoric acid. nih.govacs.orgorganic-chemistry.org The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is then trapped by a nucleophile or eliminated as isobutene.

Lewis acids such as zinc bromide (ZnBr2) and cerium(III) chloride (CeCl3) have also been employed for the selective cleavage of tert-butyl esters and ethers. acs.orgsemanticscholar.org Furthermore, thermolytic cleavage at high temperatures is another, though less common, method for deprotection. nih.gov

Table 2: Common Reagents for Tert-butoxy Group Cleavage

| Reagent/Condition | Type | Reference |

| Trifluoroacetic Acid (TFA) | Strong Acid | nih.govmasterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Strong Acid | acs.org |

| Aqueous Phosphoric Acid | Mild Acid | organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Lewis Acid | acs.org |

| High Temperature | Thermolytic | nih.gov |

Rearrangement and Elimination Pathways

The tert-butoxy group can participate in rearrangement and elimination reactions under specific conditions. While direct rearrangement of the tert-butoxy group itself on the pyridine ring is not commonly reported, related rearrangements involving similar structures have been studied. For instance, the Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can occur in activated aryl ethers and amines. nih.gov

Elimination reactions can occur, particularly as a side reaction during other transformations. For example, during the fluorination of a related secondary alcohol, elimination to form a conjugated double bond adjacent to the pyridine ring was observed as a facile process. nih.gov This suggests that under certain conditions, particularly those promoting carbocation formation or involving strong bases, the tert-butoxy group could potentially be eliminated to form a double bond, although this is less common than simple cleavage.

The Curtius rearrangement, which transforms a carboxylic acid into an amine via an acyl azide (B81097) and an isocyanate intermediate, is a well-known rearrangement reaction. nih.gov While not directly involving the tert-butoxy group of this compound, it highlights a class of rearrangements that can alter the carbon skeleton and functional groups of a molecule. Similarly, the Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom. beilstein-journals.org

Nucleophilic Substitution Reactions on the Pyridine Scaffold

The pyridine ring is generally susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present. However, in this compound, the pyridine ring is substituted with two electron-donating groups (amino and tert-butoxy), which deactivate the ring towards nucleophilic attack.

Despite this, the primary amine group at the 2-position can act as a nucleophile itself in various reactions. For instance, it can undergo acylation, alkylation, and condensation reactions. The tert-butoxy group is generally stable under these conditions but can be cleaved under strong acidic conditions.

While direct nucleophilic substitution on the pyridine ring of this compound is not commonly reported, related structures demonstrate the possibility of such reactions under specific conditions. For example, halogenated pyridines can undergo nucleophilic displacement. If a leaving group were present on the pyridine ring of the target molecule, nucleophilic substitution could potentially occur, although the strong electron-donating nature of the existing substituents would make this challenging.

The primary amine allows for various transformations, as seen with similar aminopyridines. These reactions, while not substitutions on the ring itself, are important nucleophilic reactions of the compound.

Table 1: Potential Nucleophilic Reactions at the Amino Group

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Acylation | Acyl chlorides (e.g., acetyl chloride), Base | N-(6-(tert-butoxy)pyridin-2-yl)acetamide |

| Sulfonylation | Sulfonyl chlorides (e.g., tosyl chloride), Base | N-(6-(tert-butoxy)pyridin-2-yl)-4-methylbenzenesulfonamide |

Oxidation and Reduction Chemistries of the Pyridine and Amine Moieties

The pyridine and amine functionalities of this compound are susceptible to both oxidation and reduction, depending on the reagents and reaction conditions employed.

Oxidation: The pyridine ring is relatively resistant to oxidation due to its aromaticity and the electron-donating nature of its substituents. However, the primary amino group can be oxidized. Strong oxidizing agents could potentially lead to the formation of nitroso or nitro derivatives, though such reactions might be accompanied by side reactions or degradation of the starting material. More controlled oxidation is often achieved using reagents like tert-butyl hydroperoxide (TBHP). In some contexts, the pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA, although the presence of the amino group can complicate this transformation.

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) can reduce the pyridine ring to a piperidine (B6355638) ring. vulcanchem.com This transformation, however, often requires forcing conditions. The choice of catalyst and conditions can influence the outcome. For instance, reduction of related nitro-substituted pyridines to amines is a common synthetic step. vulcanchem.com

Table 2: Representative Oxidation and Reduction Reactions

| Transformation | Reagents/Conditions | Potential Product Moiety | Reference |

|---|---|---|---|

| Oxidation of Amine | tert-butyl hydroperoxide (TBHP) | Oxidized amine derivatives |

Chemodivergent Synthetic Routes Initiated from this compound Precursors

A significant area of research involving 2-aminopyridines is their use in chemodivergent synthesis, where the reaction outcome can be directed towards different products by tuning the reaction conditions. One of the most prominent examples is the reaction of 2-aminopyridines with α-bromoketones. rsc.orgnih.gov

From a common intermediate, the reaction can be selectively steered to produce either N-(pyridin-2-yl)amides or imidazo[1,2-a]pyridines. rsc.org It is highly plausible that this compound could serve as a precursor in these synthetic routes.

Pathway A: Synthesis of N-(pyridin-2-yl)amides: In the presence of an iodine/tert-butyl hydroperoxide (I₂/TBHP) system in a solvent like toluene (B28343), the reaction proceeds via a C-C bond cleavage to yield N-(pyridin-2-yl)amides. nih.govrsc.org

Pathway B: Synthesis of Imidazo[1,2-a]pyridines: When only TBHP is used as the oxidant in a solvent such as ethyl acetate, the reaction favors a one-pot tandem cyclization/bromination to afford 3-bromoimidazo[1,2-a]pyridines. rsc.orgrsc.org

This chemodivergence is controlled by the catalyst system, which directs the reaction cascade through different mechanistic pathways from a shared pyridinium (B92312) salt intermediate. rsc.org

Table 3: Chemodivergent Synthesis from 2-Aminopyridine (B139424) Precursors

| Target Product | Reagents | Solvent | Key Transformation | Reference |

|---|---|---|---|---|

| N-(pyridin-2-yl)amides | α-bromoketones, I₂, TBHP | Toluene | C-C bond cleavage | rsc.orgnih.gov |

Regioselectivity and Stereoselectivity in Reaction Pathways

Regioselectivity: The substituents on the pyridine ring of this compound strongly influence the regioselectivity of its reactions. The 2-amino group is a powerful ortho-, para-director for electrophilic aromatic substitution, while the 6-tert-butoxy group also directs to the ortho and para positions. In this case, the positions ortho and para to the amino group are the 3- and 5-positions. The positions ortho and para to the tert-butoxy group are the 5- and 3-positions, respectively. Therefore, electrophilic attack is strongly favored at the 3- and 5-positions of the pyridine ring. The bulky tert-butoxy group may sterically hinder attack at the 5-position, potentially favoring substitution at the 3-position.

In reactions where the pyridine ring acts as a nucleophile, such as in the formation of imidazo[1,2-a]pyridines, the initial attack occurs through the pyridine nitrogen atom. rsc.org Subsequent cyclization involves the exocyclic amino group.

For nucleophilic aromatic substitution, if a leaving group were present, its position would dictate the site of attack. For instance, in related 2,4-dihalopyridines, the position of nucleophilic attack can be controlled by the reaction conditions. researchgate.net

Stereoselectivity: Stereoselectivity in reactions involving this compound would typically be achieved through the use of chiral reagents, catalysts, or auxiliaries, as the molecule itself is achiral. For example, in reductions of the pyridine ring or additions to imines derived from this compound, the stereochemical outcome can be controlled.

In the synthesis of more complex molecules where this compound is a building block, stereocenters can be introduced with high selectivity. For example, the asymmetric synthesis of piperidines can be achieved with high diastereoselectivity through methods like the aza-Prins cyclization, often employing a chiral sulfinamide auxiliary. usm.edu While not a direct reaction of the title compound, these methodologies illustrate how stereocontrol can be exerted in synthetic pathways involving similar structural motifs.

Table 4: Summary of Selectivity

| Selectivity Type | Influencing Factors | Predicted Outcome for this compound |

|---|---|---|

| Regioselectivity (Electrophilic Attack) | Directing effects of amino and tert-butoxy groups | Substitution favored at C3 and C5 positions |

| Regioselectivity (Nucleophilic Attack on Ring) | Presence and position of a leaving group | Dependent on substrate |

Mechanistic Investigations of Reactions Involving 6 Tert Butoxy Pyridin 2 Amine

Elucidation of Reaction Intermediates and Transition States

The pathway of a chemical reaction is often dictated by the formation of short-lived reaction intermediates and the high-energy transition states that connect them. For reactions involving 2-aminopyridine (B139424) derivatives, several types of intermediates have been proposed and identified.

In reactions with electrophiles, such as α-bromoketones, the initial step can involve the nucleophilic attack by the pyridine (B92270) ring nitrogen, leading to the formation of a pyridinium (B92312) salt intermediate . rsc.orgrsc.org This intermediate is then poised for subsequent intramolecular reactions. For instance, a proposed mechanism for the synthesis of N-(pyridin-2-yl)amides involves the formation of a pyridinium salt, which then undergoes cyclization to a shared bicyclic intermediate. rsc.org

In reactions mediated by strong bases like potassium tert-butoxide, evidence suggests the involvement of radical anionic intermediates . researchgate.net These species can arise from the interaction between the electron-rich pyridine N-oxide substrates and the base, initiating dimerization or other coupling reactions. researchgate.net

Computational studies have been instrumental in elucidating the geometry and energy of transition states . For example, in the iridium-catalyzed hydroamination of alkenes with 2-amino-6-methylpyridine (B158447), a close analog of the title compound, two competing transition states were modeled. nih.gov The favored transition state, leading to the major product enantiomer, possesses a specific geometry where the hydride, pyridine, and amido ligands are arranged meridionally around the iridium center. nih.gov This precise arrangement minimizes steric hindrance and features an elongated Ir-N bond, which facilitates the subsequent insertion step. nih.gov The verification of a transition state's connection to its corresponding reactant and product is often confirmed using methods like the intrinsic reaction coordinate (IRC). researchgate.net

Table 1: Characteristics of a Calculated Transition State in a Related Iridium-Catalyzed Hydroamination nih.gov

| Property | Description |

|---|---|

| Catalyst | Iridium complex with (S)-DTBM-SEGPHOS ligand |

| Reactants | 2-Amino-6-methylpyridine and an alkene |

| Transition State Geometry (Major Enantiomer) | Meridional arrangement of hydride, pyridine, and amido ligands |

| Key Bond Length (Ir-Namido) | Elongated to 2.32 Å, indicating a reactive bond |

| Energetic Favorability | Lower in energy due to reduced steric hindrance and favorable electronic effects |

Kinetic Studies of Reaction Rates and Orders

Kinetic studies, which measure how reaction rates change with reactant concentrations, are fundamental to deducing reaction mechanisms. The rate law derived from these studies provides the reaction order with respect to each component, offering clues about which molecules are involved in the rate-determining step.

For many reactions catalyzed by tertiary amines, including pyridine derivatives, the rate is often found to be first-order with respect to the catalyst, the substrate, and any other reacting species. researchgate.net For example, the catalytic action of tertiary amines in the reaction of isocyanates with thiols demonstrated first-order kinetics for each of the three components. researchgate.net Similarly, in situ NMR analysis of a magnesium-catalyzed dehydrocoupling of an amine-borane revealed the reaction to be first order in both the catalyst and the substrate. researchgate.net

Applying these principles to a hypothetical reaction involving 6-(tert-butoxy)pyridin-2-amine (A) and a reactant (B) with a catalyst (C), a kinetic study might yield data similar to that shown in the illustrative table below. If the reaction were first-order in A, B, and C, doubling the concentration of any one component would double the initial reaction rate.

Table 2: Illustrative Kinetic Data for a Hypothetical Reaction

| Experiment | [this compound] (M) | [Reactant B] (M) | [Catalyst C] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10-5 |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10-5 |

| 3 | 0.1 | 0.2 | 0.01 | 2.0 x 10-5 |

| 4 | 0.1 | 0.1 | 0.02 | 2.0 x 10-5 |

Furthermore, deuterium (B1214612) kinetic isotope effects (KIEs) are a powerful tool for probing bond-breaking events in the rate-limiting step. A significant KIE observed upon replacing a C-H bond with a C-D bond indicates that this bond is being cleaved in the transition state. nih.gov

Role of Catalysis (Homogeneous and Heterogeneous) in Reaction Control

Catalysis is paramount in modern organic synthesis for enhancing reaction rates and directing selectivity. Reactions involving this compound and its analogs often employ homogeneous catalysts.

Homogeneous Catalysis: Transition-metal catalysts are widely used to functionalize aminopyridines.

Palladium: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard methods for forming C-N bonds and are used in the synthesis of complex molecules where an aminopyridine moiety is coupled with an aryl halide.

Ruthenium: Ruthenium complexes have been shown to catalyze the direct sp³ arylation of positions benzylic to an amine, with a substituted pyridine ring acting as an effective directing group to facilitate C-H activation. nih.gov

Iridium: Chiral iridium complexes have enabled the highly enantioselective hydroamination of internal alkenes using 2-aminopyridines. nih.gov The catalyst's ligand framework is crucial for creating a chiral environment that differentiates between the two faces of the alkene. nih.gov

Iodine: A metal-free system using iodine and tert-butyl hydroperoxide (TBHP) can promote a C-C bond cleavage and amidation cascade, transforming α-bromoketones and 2-aminopyridine into N-(pyridin-2-yl)amides. rsc.orgrsc.org

Organocatalysis: Non-metal catalysts can also be highly effective. For instance, 2-pyridone and its derivatives can act as tautomeric catalysts in ester-amide exchange reactions. chemrxiv.org They are proposed to facilitate the reaction by forming a cyclic, hydrogen-bonded, eight-membered ring transition state that involves the ester, the amine, and the catalyst, thereby lowering the activation energy. chemrxiv.org

Table 3: Examples of Catalytic Systems Used in Reactions of Aminopyridine Analogs

| Catalyst Type | Metal/Compound | Reaction Type | Reference |

|---|---|---|---|

| Homogeneous (Metal) | Palladium (e.g., Pd₂(dba)₃/Xantphos) | Buchwald-Hartwig Amination | |

| Homogeneous (Metal) | Ruthenium (e.g., Ru₃(CO)₁₂) | Directed C-H Arylation | nih.gov |

| Homogeneous (Metal) | Iridium (e.g., [Ir(coe)₂Cl]₂/DTBM-SEGPHOS) | Asymmetric Hydroamination | nih.gov |

| Homogeneous (Non-Metal) | Iodine / TBHP | C-C Cleavage / Amidation | rsc.org |

| Organocatalyst | 2-Pyridone | Ester-Amide Exchange | chemrxiv.org |

Influence of Steric and Electronic Effects on Reactivity and Selectivity

The reactivity of this compound is profoundly governed by the interplay of steric and electronic effects originating from its functional groups.

The tert-butoxy (B1229062) group at the 6-position, adjacent to the ring nitrogen, exerts significant influence.

Steric Effects: The tert-butyl moiety is one of the bulkiest functional groups in organic chemistry. wikipedia.org This steric hindrance can physically block or slow the approach of reactants to the adjacent pyridine nitrogen. wikipedia.orgorganic-chemistry.org In coordination chemistry, this bulkiness can alter the geometry of metal-ligand complexes, thereby tuning the catalyst's activity and selectivity.

Electronic Effects: The tert-butoxy group is weakly electron-donating through induction. This effect increases the electron density on the pyridine ring, which would typically enhance the basicity of the ring nitrogen. However, the steric hindrance often dominates, leading to a phenomenon known as a "proton sponge" effect where the molecule is sterically hindered from being protonated, thus lowering its effective basicity in certain contexts.

Crucially, the substituent at the 6-position can modulate reactivity in catalytic cycles. In a study of iridium-catalyzed hydroamination, 2-amino-6-methylpyridine was a successful substrate, while the parent 2-aminopyridine was not. nih.gov It was proposed that the methyl group weakens the binding of the pyridine to the iridium center, which allows the alkene substrate to coordinate and react. nih.gov By analogy, the much bulkier tert-butoxy group in this compound would be expected to have an even more pronounced effect on modulating metal-ligand interactions.

The electronic character of the molecule is a composite of effects from both the amino and tert-butoxy groups.

Amino Group (C2): The amino group is a powerful electron-donating group through resonance (+R effect). Its lone pair of electrons can delocalize into the pyridine ring, significantly increasing the electron density, particularly at the C3, C5, and nitrogen atoms.

Tert-butoxy Group (C6): The oxygen atom's lone pairs can also participate in resonance donation, while the alkyl portion donates electron density through an inductive effect (+I effect).

The combination of a strong resonance-donating group at C2 and an inductively/resonantly donating group at C6 makes the entire pyridine system exceptionally electron-rich. This enhanced nucleophilicity makes the ring susceptible to electrophilic attack and influences the acidity of the N-H protons of the amino group. The electron-donating nature of these substituents can direct the regioselectivity of further functionalization reactions on the pyridine ring.

Impact of the Tert-butoxy Group on Pyridine Basicities and Nucleophilicities

Computational Modeling for Mechanistic Insight

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for exploring reaction mechanisms at a molecular level. It allows researchers to visualize and calculate the energies of species that are too fleeting to be observed experimentally, such as transition states and reaction intermediates.

Mapping Reaction Pathways: Calculations can map the entire potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This can confirm proposed mechanisms or reveal unexpected pathways. For example, DFT calculations have been used to understand the interconversion of dihydropyridine (B1217469) isomers. researchgate.net

Understanding Selectivity: Computational modeling is exceptionally powerful for explaining the origins of selectivity. In the aforementioned iridium-catalyzed hydroamination, DFT calculations of the diastereomeric transition states showed that the favored state was lower in energy due to a combination of minimized steric repulsion and more favorable electronic interactions, thus explaining the high enantioselectivity observed. nih.gov

Validating Intermediates: By calculating the energies and structures of proposed intermediates, computational models can assess their viability. This has been used to study the effect of different substituents on reaction pathways and to rationalize experimental outcomes. researchgate.net The Intrinsic Reaction Coordinate (IRC) method is often employed to confirm computationally that a located transition state structure indeed connects the intended reactants and products on the potential energy surface. researchgate.net

Through these computational approaches, a detailed, quantitative picture of the reaction mechanism emerges, providing insights that guide the design of new reactions and catalysts.

Sophisticated Spectroscopic and Structural Elucidation Techniques for 6 Tert Butoxy Pyridin 2 Amine

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 6-(Tert-butoxy)pyridin-2-amine (C₉H₁₄N₂O), the expected exact mass can be calculated. The fragmentation pattern in the mass spectrum would likely show a prominent peak corresponding to the loss of a tert-butyl group ([M-57]⁺), which is a characteristic fragmentation for tert-butoxy (B1229062) compounds. beilstein-journals.org

| Formula | Calculated Monoisotopic Mass (Da) | Ion |

|---|---|---|

| C₉H₁₄N₂O | 166.1106 | [M]⁺ |

| C₉H₁₅N₂O | 167.1184 | [M+H]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. vulcanchem.com C-H stretching vibrations of the aromatic and aliphatic groups will be observed around 2850-3100 cm⁻¹. The C-O stretching of the tert-butoxy ether linkage should produce a strong band in the 1200-1250 cm⁻¹ region. Additionally, characteristic pyridine (B92270) ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range. vulcanchem.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Pyridine ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. The symmetric C-O-C stretch of the tert-butoxy group would also be Raman active. Aromatic C-H stretching and N-H stretching vibrations would also be observable. researchgate.netias.ac.in

| Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Functional Group |

|---|---|---|---|

| N-H Stretch | 3300-3500 (two bands) | 3300-3500 | Primary Amine |

| C(sp³)-H Stretch | 2850-3000 | 2850-3000 | tert-Butyl |

| C(sp²)-H Stretch | 3000-3100 | 3000-3100 | Pyridine Ring |

| Pyridine Ring Stretch | 1400-1600 | 1400-1600 | Pyridine Ring |

| C-O-C Stretch | 1200-1250 | 1200-1250 | tert-Butoxy Ether |

| N-H Bend | 1580-1650 | 1580-1650 | Primary Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is an aromatic chromophore that absorbs in the UV region. For this compound, π → π* transitions of the substituted pyridine ring are expected. The presence of the amino and tert-butoxy groups, both being auxochromes, will shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. The absorption spectrum is sensitive to the solvent polarity. researchgate.netresearchgate.netbeilstein-journals.org One would anticipate absorption maxima in the range of 250-300 nm.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. Furthermore, it would reveal the supramolecular assembly, detailing intermolecular interactions such as hydrogen bonding involving the amine group and potential π-π stacking of the pyridine rings, which govern the crystal packing. While no crystal structure for this compound itself is currently published, studies on related substituted pyridines and their complexes confirm the utility of this technique for elucidating detailed structural features. iucr.orgnih.gov

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The precise three-dimensional arrangement of atoms within a molecule is defined by its bond lengths, bond angles, and torsion angles. This information is most accurately determined through single-crystal X-ray diffraction analysis. While a specific crystal structure for this compound is not publicly available in crystallographic databases, the expected geometric parameters can be inferred from established principles of chemical bonding and data from structurally similar compounds.

The structure of this compound consists of a pyridine ring, an amino group, and a tert-butoxy group. The pyridine ring is expected to be largely planar. The bond lengths within the pyridine ring will exhibit values intermediate between typical single and double bonds due to aromaticity. The C-N bonds in the ring are expected to be around 1.34 Å, while the C-C bonds will be approximately 1.39 Å. The C-O bond of the tert-butoxy group is anticipated to be around 1.37 Å for the sp² carbon of the pyridine ring and 1.47 Å for the sp³ carbon of the tert-butyl group. The C-N bond of the amino group attached to the pyridine ring is expected to be approximately 1.36 Å.

| Bond/Angle/Torsion | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| C-C (pyridine) | C-C | ~ 1.39 |

| C-N (pyridine) | C-N | ~ 1.34 |

| C-O (ether) | C(pyridyl)-O | ~ 1.37 |

| C-O (ether) | O-C(tert-butyl) | ~ 1.47 |

| C-N (amine) | C(pyridyl)-N | ~ 1.36 |

| C-H (aromatic) | C-H | ~ 1.08 |

| C-H (aliphatic) | C-H | ~ 1.09 |

| N-H (amine) | N-H | ~ 1.00 |

| Bond Angles (°) | ||

| Pyridine ring angles | C-C-C / C-N-C | ~ 120 |

| Ether angle | C-O-C | ~ 118-120 |

| Amino group angle | C-N-H / H-N-H | ~ 115-120 |

| Tert-butyl group angles | C-C-C | ~ 109.5 |

| Torsion Angles (°) | ||

| Pyridine-O-C-C | C-C-O-C | Variable |

| H-N-C-C | H-N-C-C | Variable |

Note: The values in this table are estimations based on standard bond lengths and angles for similar functional groups and are not derived from direct experimental data for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules of this compound are expected to arrange themselves in a regular, repeating pattern known as a crystal lattice. The stability of this lattice is governed by a network of intermolecular interactions. The primary amino group (-NH₂) is a potent hydrogen-bond donor, while the pyridinic nitrogen atom and the oxygen atom of the tert-butoxy group can act as hydrogen-bond acceptors.

It is highly probable that the crystal structure is stabilized by intermolecular N-H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the pyridinic nitrogen of a neighboring molecule. This type of interaction is common in aminopyridine derivatives and often leads to the formation of dimeric or chain-like structures iucr.org. Additionally, N-H···O hydrogen bonds involving the amino group and the tert-butoxy oxygen are also possible.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a cornerstone technique for verifying the elemental composition of a synthesized compound, thereby providing a crucial measure of its purity. The method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which are then compared to the theoretically calculated values based on the compound's molecular formula. For this compound, the molecular formula is C₉H₁₄N₂O.

The theoretical elemental composition is calculated from the molecular weight of the compound (166.22 g/mol ) and the atomic weights of its constituent elements. A close correlation between the experimentally measured percentages and the theoretical values confirms the empirical formula and supports the identity and purity of the compound.

| Element | Theoretical % | Experimental % (Example) |

| Carbon (C) | 65.03 | 65.09 |

| Hydrogen (H) | 8.49 | 8.57 |

| Nitrogen (N) | 16.85 | 16.79 |

| Oxygen (O) | 9.62 | Not directly measured |

Note: The experimental values are representative examples from the analysis of a compound with the same molecular formula rsc.org.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of chemical compounds and for their isolation and purification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two such powerful techniques.

High-Performance Liquid Chromatography (HPLC) is widely used to separate, identify, and quantify each component in a mixture. For a compound like this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape. The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

| HPLC Parameter | Typical Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time (Example) | ~ 8.5 min |

Note: These are illustrative HPLC conditions and may require optimization for specific samples of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the analytical power of mass spectrometry. GC is suitable for volatile and thermally stable compounds. While this compound has a moderate boiling point, GC-MS analysis is feasible. The sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to spectral libraries.

| GC-MS Parameter | Typical Conditions |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source | 230 °C |

| Mass Range | 40-450 amu |

Note: These are illustrative GC-MS conditions and may require optimization for specific samples of this compound.

Computational and Theoretical Studies on 6 Tert Butoxy Pyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties of 6-(tert-butoxy)pyridin-2-amine from first principles. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost. It is particularly effective for optimizing molecular geometries and calculating vibrational frequencies. researchgate.netbohrium.com For this compound, a typical DFT calculation would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model its structure.

Geometry Optimization: The optimization process systematically alters the molecule's geometry to find the lowest energy conformation. For this compound, this would confirm the planarity of the pyridine (B92270) ring and determine the precise bond lengths, bond angles, and dihedral angles, especially concerning the orientation of the bulky tert-butoxy (B1229062) group and the amino group. The steric hindrance from the tert-butyl group is expected to influence the geometry around the C6-O and C2-N bonds.

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-N(H2) | 1.348 |

| C6-O | 1.365 | |

| O-C(tert-butyl) | 1.440 | |

| N(ring)-C2 | 1.345 | |

| N(ring)-C6 | 1.340 | |

| Bond Angle (°) | C5-C6-O | 118.5 |

| C3-C2-N(H2) | 119.0 | |

| C6-O-C(tert-butyl) | 122.0 |

Note: These values are illustrative and based on typical results for similar molecular fragments.

Vibrational Frequencies: Once the geometry is optimized, the same DFT method can be used to calculate harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) within the molecule. While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using established scaling factors. tsijournals.com The resulting data is invaluable for interpreting experimental infrared (IR) and Raman spectra. Key predicted vibrations for this compound would include the symmetric and asymmetric N-H stretches of the amino group, C-O stretching of the ether linkage, and various C-C and C-N stretching modes within the pyridine ring. tsijournals.comcore.ac.uk

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, the MEP map would reveal:

Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. The most negative potential is expected to be localized on the pyridine ring's nitrogen atom and the nitrogen atom of the exocyclic amino group, due to the presence of lone pairs of electrons. These sites are the primary locations for protonation and hydrogen bonding.

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The hydrogen atoms of the amino group (N-H) would exhibit a strong positive potential, making them key hydrogen bond donors.

Neutral Potential (Green): These regions, likely around the hydrocarbon backbone of the tert-butyl group, are less reactive.

The MEP map provides a clear, qualitative guide to the molecule's reactivity, highlighting the amino group and the pyridine nitrogen as the most reactive centers for electrophilic interactions. sapub.orgjyu.fi

Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity Trends

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. rsc.orgacs.orgrsc.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and indicates the molecule's ability to donate electrons. For this compound, the HOMO is predicted to be primarily localized on the electron-rich 2-amino group and spread across the π-system of the pyridine ring. This indicates that these are the sites most likely to react with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy location for accepting electrons. The LUMO is expected to be distributed across the antibonding π*-orbitals of the pyridine ring, making the ring susceptible to attack by strong nucleophiles.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bohrium.com Based on these FMO properties, several quantum chemical descriptors can be calculated to quantify reactivity.

Table 2: Predicted Quantum Chemical Descriptors for this compound

| Parameter | Formula | Predicted Value (eV) | Description |

|---|---|---|---|

| HOMO Energy (E_HOMO) | - | -5.85 | Electron-donating capacity |

| LUMO Energy (E_LUMO) | - | -0.95 | Electron-accepting capacity |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.90 | Chemical reactivity/stability |

| Ionization Potential (I) | -E_HOMO | 5.85 | Energy to remove an electron |

| Electron Affinity (A) | -E_LUMO | 0.95 | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 | Resistance to charge transfer |

| Chemical Potential (μ) | -(I + A) / 2 | -3.40 | Electron escaping tendency |

Note: These values are illustrative, calculated from hypothetical HOMO/LUMO energies.

Conformational Analysis and Energy Landscapes

Conformational analysis is used to study the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. rsc.org Due to the presence of the bulky tert-butyl group, this compound is expected to have significant steric interactions that influence its preferred shape.

A computational conformational analysis would involve a systematic rotation around the C6-O bond and the O-C(tert-butyl) bond to map the potential energy surface. This process identifies the most stable conformer (the global energy minimum) as well as any other low-energy conformers (local minima) and the energy barriers between them. Studies on sterically hindered pyridines show that bulky substituents dramatically affect the molecule's geometry and accessibility of reactive sites. researchgate.netacs.orgresearchgate.net The results of this analysis are crucial for understanding how the molecule might fit into a protein's active site or pack in a crystal lattice.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. modgraph.co.uksourceforge.iopsu.eduresearchgate.net The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly valuable for assigning peaks in experimental spectra, especially for complex molecules.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Pyridine-H3 | 6.25 | 108.5 |

| Pyridine-H4 | 7.30 | 139.0 |

| Pyridine-H5 | 6.40 | 110.0 |

| Amine-NH₂ | 5.50 | - |

| tert-Butyl-CH₃ | 1.55 | 28.8 |

| Pyridine-C2 | - | 158.5 |

| Pyridine-C6 | - | 162.0 |

Note: Predicted shifts are relative to TMS and are illustrative. Actual values can vary with solvent.

IR Frequencies: As discussed in section 6.1.1, DFT calculations yield vibrational frequencies that correspond to peaks in an IR spectrum. core.ac.ukaip.org The intensity of each peak is also calculated, providing a complete theoretical spectrum that can be compared directly with experimental data.

Table 4: Predicted Principal IR Frequencies (cm⁻¹) for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3490 | Medium | N-H asymmetric stretch |

| 3365 | Medium | N-H symmetric stretch |

| 2980 | Strong | C-H stretch (tert-butyl) |

| 1625 | Strong | N-H scissoring (bend) |

| 1590 | Strong | C=C/C=N ring stretch |

| 1245 | Strong | C-O asymmetric stretch |

Note: Frequencies are typically scaled to correct for anharmonicity and other systematic errors.

Theoretical Insights into Intermolecular Interactions

A comprehensive search of scholarly databases reveals no specific theoretical studies detailing the intermolecular interactions of this compound. Such studies would typically involve computational methods to analyze potential hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of the amino group and the pyridine nitrogen atom suggests the potential for hydrogen bonding, while the bulky tert-butoxy group would influence the molecule's steric profile and packing in a solid state. However, without specific computational analyses such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots for this exact compound, any discussion would be purely speculative and fall outside the scope of reporting on existing research.

In Silico Screening and Design for Chemical Synthesis

There is no published research detailing the use of this compound in in silico screening or as a subject for computational design for chemical synthesis. In silico screening is a powerful technique used to predict the suitability of a compound as a starting material or intermediate in a synthetic pathway, often by evaluating its reactivity, potential by-products, and compatibility with various reaction conditions. Similarly, computational design could be employed to optimize synthetic routes involving this compound. The absence of such studies in the scientific literature means there are no research findings or data tables to present on this topic.

Applications of 6 Tert Butoxy Pyridin 2 Amine As a Building Block in Complex Organic Synthesis

Synthesis of Substituted Heterocyclic Systems Incorporating the Pyridin-2-amine Core

The pyridin-2-amine scaffold is a prevalent motif in many biologically active compounds and functional materials. 6-(Tert-butoxy)pyridin-2-amine serves as an excellent starting material for the synthesis of a variety of substituted heterocyclic systems due to the reactivity of its amino group and the pyridine (B92270) nitrogen.

One prominent application is in the synthesis of imidazo[1,2-a]pyridines . These fused bicyclic systems are of significant interest due to their broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. While various substituted 2-aminopyridines can be used, the tert-butoxy (B1229062) group at the 6-position of the starting material can influence the electronic properties and solubility of the resulting imidazo[1,2-a]pyridine (B132010), and can be a site for further functionalization after deprotection. sci-hub.semdpi.comacs.orgorganic-chemistry.org For instance, a one-pot, three-component Groebke–Blackburn–Bienaymé reaction between an aminopyridine, an aldehyde, and an isocyanide provides a straightforward route to 3-aminoimidazo[1,2-a]pyridines. beilstein-journals.org

Another important class of heterocycles synthesized from aminopyridine precursors are pyrido[2,3-d]pyrimidines . These compounds are known for their diverse pharmacological activities, including kinase inhibition. nih.govmdpi.com The synthesis can be achieved through multi-component reactions, for example, by reacting an aminouracil, an aldehyde, and malononitrile. researchgate.netscirp.org While direct use of this compound in these specific multi-component reactions is not extensively documented, its structural analogues are key components. The tert-butoxy group can serve as a protected hydroxyl group, which can be revealed in later synthetic steps to introduce further diversity. A palladium-catalyzed method has also been developed for the synthesis of pyrido[2,3-d]pyrimidines from β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils. researchgate.net

Furthermore, this compound can be a precursor for the synthesis of sci-hub.senih.govlp.edu.uatriazolo[1,5-a]pyridines . These heterocycles are of interest in medicinal chemistry. lp.edu.ua The synthesis of such fused triazole systems can be accomplished from 2-hydrazinopyridines, which can be prepared from the corresponding 2-aminopyridines. A modified Mitsunobu reaction provides a mild and efficient method for the synthesis of these compounds. semanticscholar.org

Role as a Key Intermediate in Multi-step Synthesis of Diverse Molecular Scaffolds

The strategic placement of the amino and tert-butoxy groups makes this compound a crucial intermediate in the multi-step synthesis of complex and biologically active molecules, particularly in the development of kinase inhibitors.

A notable example is in the synthesis of inhibitors for cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. rsc.org The aminopyridine core is a common feature in many CDK inhibitors. For instance, the synthesis of 4-(thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which are potent and selective CDK4 and CDK6 inhibitors, often starts from a substituted 2-aminopyridine. rsc.org The tert-butoxy group can act as a protected hydroxyl group or a bulky substituent that can be modified or removed at a later stage of the synthesis.

Moreover, this compound is a valuable intermediate in the synthesis of macrocyclic compounds. Macrocyclic polyamines containing pyridine units have attracted attention for their unique complexing properties and potential applications as ligands and sensors. royalsocietypublishing.org Palladium-catalyzed amination of dihalopyridines with polyamines is a powerful method for constructing these macrocycles, and this compound can be derivatized to a dihalopyridine to participate in such reactions. lp.edu.ua

The synthesis of complex peptidomimetics also benefits from intermediates derived from this compound. For example, imidazo[1,2-a]pyridine-containing peptidomimetics can be synthesized through a tandem Groebke–Blackburn–Bienaymé and Ugi reaction sequence, where the initial aminopyridine is a key starting material. beilstein-journals.org

| Target Molecular Scaffold | Synthetic Strategy | Role of this compound | Reference(s) |

| Kinase Inhibitors | Palladium-catalyzed cross-coupling reactions | Core building block for the pyridin-2-amine scaffold | rsc.org |

| Macrocyclic Polyamines | Palladium-catalyzed amination of dihalopyridines | Precursor to the dihalopyridine component | lp.edu.uaroyalsocietypublishing.org |

| Peptidomimetics | Tandem Groebke–Blackburn–Bienaymé and Ugi reactions | Starting material for the imidazo[1,2-a]pyridine core | beilstein-journals.org |

Development of Novel Reagents and Synthons Derived from this compound

The reactivity of this compound allows for its conversion into a variety of novel reagents and synthons for organic synthesis. The amino group can be readily transformed into other functional groups, and the pyridine ring can participate in various coupling reactions.

One area of application is the development of chiral ligands for asymmetric catalysis . Chiral pyridine amino alcohols and their derivatives are effective ligands in reactions like asymmetric allylic alkylation. mdpi.com this compound can be a precursor for such ligands, where the amino group is modified to introduce chirality and other coordinating atoms. Pyridine-based ligands, such as pyridylidene amines (PYE) and amides (PYA), have shown significant potential in catalysis due to their donor flexibility. acs.org

Furthermore, the compound can be used to prepare organometallic reagents . The preparation of functionalized aromatic and heteroaromatic organometallic reagents of magnesium and zinc is a powerful tool in organic synthesis. uni-muenchen.deuni-muenchen.de While direct metalation of this compound might be challenging due to the acidic N-H proton, it can be converted to a halo-derivative which can then undergo metal-halogen exchange to form the corresponding organometallic reagent. These reagents can then be used in a variety of coupling reactions.

The tert-butoxy group itself is a useful synthon. It can be cleaved under acidic conditions to reveal a hydroxyl group, thus transforming the molecule into a 6-hydroxypyridin-2-amine derivative. This allows for the introduction of a different reactivity profile at a later stage of a synthetic sequence. For example, lithiated 2-tert-butoxy-6-methylpyridine has been used to install an acetyliron motif in the synthesis of biomimetic complexes. rsc.org

Preparation of Fluorescent Probes and Chemical Sensors (Non-biological detection)

Aminopyridine derivatives are known to exhibit fluorescence and have been widely used as scaffolds for the development of fluorescent chemosensors for the detection of various analytes, particularly metal ions. researchgate.net The fluorescence properties of these compounds can be modulated by the introduction of different substituents and by their interaction with the target analyte.

Although specific examples detailing the use of this compound for non-biological fluorescent probes are not abundant in the literature, the general principles of sensor design using the aminopyridine core are well-established. For instance, a 2-aminopyridine-based fluorescent chemosensor was developed for the detection of Fe³⁺ and Hg²⁺ ions. researchgate.net The design of such sensors often involves the coupling of the aminopyridine fluorophore with a receptor unit that selectively binds to the target analyte. The binding event then leads to a change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on").

A recent study reported the synthesis of N-(tert-butyl)-2-(furan-2-yl)imidazo[1,2-a]pyridine-3-amine (TBFIPA) as a fluorescent chemosensor for the selective detection of Cr³⁺ ions. spectroscopyonline.com This highlights the potential of imidazo[1,2-a]pyridines, which can be synthesized from 2-aminopyridines, as platforms for developing new sensors. The tert-butoxy group in the 6-position of the parent aminopyridine could be utilized to fine-tune the photophysical properties or to attach the sensor to a solid support.

| Sensor Type | Target Analyte | Sensing Mechanism | Potential Role of this compound | Reference(s) |

| Fluorescent Chemosensor | Metal Ions (e.g., Fe³⁺, Hg²⁺, Cr³⁺) | Fluorescence quenching or enhancement upon binding | Precursor to the aminopyridine or imidazo[1,2-a]pyridine fluorophore | researchgate.netspectroscopyonline.com |

Synthetic Strategies Towards Advanced Organic Materials Precursors

The pyridine ring is a common structural unit in various advanced organic materials, including those used in organic light-emitting diodes (OLEDs) and conductive polymers. The functionalization of the pyridine core with substituents that can influence the electronic properties, solubility, and morphology of the final material is a key aspect of their design.

This compound can serve as a precursor for such materials. For example, in the context of OLEDs , hole-transporting and electron-transporting materials often contain nitrogen-based heterocycles. rsc.orgacs.org The tert-butoxy group can enhance the solubility of the precursor, facilitating solution-based processing of the material. nih.gov After deposition, the tert-butoxy group could potentially be cleaved to modify the material's properties in the solid state. Boron-based multiple-resonance emitters, which are used in high-efficiency OLEDs, often incorporate carbazole (B46965) and triazine units, and functionalized pyridines can be used as building blocks in their synthesis. rsc.org

In the field of conductive polymers , polyaniline and its derivatives are among the most studied. paperpublications.orgmdpi.com The amino group of this compound could potentially be incorporated into a polymer backbone through polymerization reactions. The tert-butoxy group would again offer the advantage of increased solubility for processing, a common challenge in the field of conductive polymers. nih.govmdpi.com

Furthermore, the ability to introduce various functional groups onto the pyridine ring through reactions of the amino group or by derivatizing the tert-butoxy group makes this compound a versatile starting point for creating precursors for a wide range of other advanced materials, such as liquid crystals and functional dyes.

Utilization of 6 Tert Butoxy Pyridin 2 Amine in Ligand Design and Coordination Chemistry

Design and Synthesis of Novel N-Donor Ligands Incorporating the 6-(Tert-butoxy)pyridin-2-amine Motif

The design of ligands derived from this compound or its analogues focuses on creating chelating molecules that can stabilize transition metal complexes. The aminopyridine scaffold is a well-established platform for developing ligands for base metal catalysis. nsf.gov The tert-butoxy (B1229062) group is particularly significant as it can be readily converted to a pyridone (or its anionic pyridonate form), which can act as an N,O-bidentate ligand. rsc.org This is often achieved through deprotection or rearrangement during synthesis or upon complexation.

A prominent strategy involves using related starting materials like 2-tert-butoxy-6-methylpyridine or 2-tert-butoxy-6-chloropyridine (B1589775) to synthesize sophisticated pincer-type or bidentate ligands. rsc.orgnccr-must.ch For instance, phosphine-containing pyridonate ligands have been synthesized for use in cobalt-catalyzed reactions. The synthesis involves the sequential deprotonation of a precursor like 6-methyl-2(1H)-pyridone (often generated in situ from a tert-butoxy precursor), followed by phosphinylation to attach phosphine (B1218219) groups. nih.gov This modular approach allows for the tuning of the ligand's steric and electronic properties by varying the substituents on the phosphine atoms (e.g., phenyl, isopropyl, tert-butyl). nih.gov

Another approach involves the condensation reaction of the amino group with aldehydes or ketones to form Schiff base ligands. nih.gov These imine-containing ligands can form stable complexes with a variety of transition metals, and their properties can be modulated by the choice of the carbonyl precursor. nih.gov The general reactivity of aminopyrimidines, which are structurally related, in palladium-catalyzed N-arylation reactions to form more complex N-aryl derivatives further illustrates the synthetic versatility of the amino group on the pyridine (B92270) ring. nih.gov

Formation of Metal Complexes with this compound-Derived Ligands

Ligands derived from the tert-butoxy-pyridine framework form stable complexes with a range of transition metals, particularly first-row elements like iron and cobalt, which are of high interest for sustainable catalysis. nsf.govuni-hamburg.de The resulting pyridonate ligands, often generated after the cleavage of the tert-butyl group, are highly versatile and can adopt various coordination modes. rsc.orgrsc.org

The coordination chemistry of these ligands is rich and varied. Pyridonate ligands typically act as bidentate N,O-donors, forming a stable six-membered chelate ring with the metal center. rsc.org When incorporated into more complex structures, such as the phosphinomethyl-pyridonates, they can exhibit different behavior.

For example, cobalt(II) complexes with 6-phosphinomethyl-2-pyridonate ligands have been synthesized and characterized. nih.gov X-ray diffraction studies of complexes with di-iso-propyl and di-tert-butyl phosphine substituents reveal a pseudo-octahedral geometry around the cobalt center. The cobalt is coordinated by the pentamethylcyclopentadienyl (Cp*) ligand, and the bidentate phosphinopyridonate ligand chelates through the nitrogen of the pyridine ring and the phosphorus atom of the phosphine arm. nih.gov This creates a stable framework that influences the catalytic activity.

Iron complexes have also been extensively studied. In biomimetic models of [Fe]-hydrogenase, pyridonate ligands coordinate to the iron center in a κ²-N,O fashion. rsc.org The geometry of these complexes is often pseudo-octahedral. In other cases, such as dimeric iron(II) complexes with aminopyridine ligands, the iron centers are bridged by chloride ligands, with each iron atom coordinated by one bidentate aminopyridine ligand. nsf.gov The steric bulk on the ligand, such as a t-butyl substituent, can significantly influence the fine details of the coordination geometry, including the N(pyr)-Fe-N(amine) bite angle. nsf.gov

| Complex (Phosphine Substituent) | Co-P Bond Length (Å) | Co-N Bond Length (Å) | N-Co-P Bite Angle (°) |

|---|---|---|---|

| Co(II)-di-phenyl-phosphino | 2.179 | 2.013 | 87.9 |

| Co(II)-di-iso-propyl-phosphino | 2.203 | 2.031 | 88.1 |

| Co(II)-di-tert-butyl-phosphino | 2.235 | 2.042 | 88.7 |

The electronic properties of the metal complexes are heavily influenced by the ligand substituents. The pyridonate moiety is a strong σ-donor, and when combined with phosphine donors, it creates a specific electronic environment at the metal center. The inductive electron donation from alkyl groups, such as a t-butyl substituent, can increase the electron density at the metal, which may enhance catalytic activity. nsf.gov

These complexes are characterized using a variety of spectroscopic techniques.

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to elucidate the structure of the ligands and their complexes in solution. For paramagnetic complexes, such as high-spin iron(II), Evans method NMR can be used to determine the magnetic susceptibility. nsf.gov

IR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups. For instance, the C=O stretching frequency in pyridonate complexes provides insight into the bonding and coordination of the pyridonate ligand.

Mass Spectrometry: ESI-MS is commonly used to confirm the mass and composition of the synthesized complexes.

In cobalt(II) phosphinopyridonate complexes, an increase in the steric bulk of the phosphine substituents (from phenyl to isopropyl to tert-butyl) leads to a systematic lengthening of the Co-P and Co-N bonds, as well as a slight increase in the N-Co-P bite angle, as shown in Table 1. nih.gov This demonstrates how ligand modifications directly impact the coordination sphere of the metal.

Coordination Modes and Geometries in Transition Metal Complexes

Applications in Homogeneous and Heterogeneous Catalysis (Non-biological processes)

Metal complexes derived from the this compound framework, particularly the resulting pyridonate complexes, have shown significant promise in homogeneous catalysis. The concept of metal-ligand cooperativity, where the pyridonate ligand actively participates in bond activation steps, is central to their catalytic function. rsc.org

The structure of the ligand plays a critical role in determining the efficacy of the catalyst. Both steric and electronic effects are crucial.

Steric Effects: The steric bulk of substituents on the ligand can control substrate access to the metal center and influence the selectivity of the reaction. In a study of iron-catalyzed atom transfer radical polymerization (ATRP), an iron complex with a sterically hindered t-butyl substituted aminopyridine ligand displayed a higher catalytic activity compared to a less bulky ethyl-substituted analogue. nsf.gov This was attributed to the steric hindrance favoring the active catalytic species. Similarly, in cobalt-catalyzed hydroboration, the steric bulk on the phosphine group of a phosphinopyridonate ligand was found to be critical for achieving high yields. nih.gov

Electronic Effects: The electronic properties of the ligand modulate the reactivity of the metal center. Electron-donating groups on the ligand can increase the electron density on the metal, making it more active for certain catalytic steps like oxidative addition. The pyridonate ligand itself is a strong electron donor, and its combination with other donor atoms like phosphorus creates a highly tunable electronic environment. rsc.orgnih.gov

| Catalyst (Amino-carbon substituent) | Observed Rate Constant (k_obs, h⁻¹) |

|---|---|

| Iron(II) Complex (R = t-butyl) | 0.31 |

| Iron(II) Complex (R = ethyl) | 0.10 |

The unique properties of these ligands and their metal complexes have led to the development of novel catalytic systems for important organic reactions.

Hydrogenation and Dehydrogenation: Inspired by the active site of [Fe]-hydrogenase, which features a pyridinol-like motif, iron and ruthenium complexes with pyridonate ligands have been developed for hydrogenation and dehydrogenation reactions. rsc.org These catalysts often operate via metal-ligand cooperativity, where the pyridonate oxygen acts as a proton shuttle to heterolytically cleave H₂. rsc.org

Hydroboration: Cobalt complexes featuring phosphinopyridonate ligands have been successfully employed as catalysts for the double hydroboration of pyridines. nih.gov This reaction provides access to valuable borylated tetrahydropyridines. The catalyst's performance is highly dependent on the ligand structure, with bulkier phosphine groups leading to higher product yields.

Polymerization: Iron(II) complexes supported by aminopyridine ligands have been shown to catalyze the atom transfer radical polymerization (ATRP) of styrene at elevated temperatures, demonstrating the utility of these systems in controlled radical polymerization. nsf.gov

The research in this area highlights a powerful strategy in catalyst design: using the this compound synthon to access versatile pyridonate ligands that enable first-row transition metals to perform challenging catalytic transformations.

Future Research Directions and Emerging Opportunities in 6 Tert Butoxy Pyridin 2 Amine Chemistry

Exploration of Unexplored Reaction Pathways and Reactivity Patterns

The inherent reactivity of 6-(tert-butoxy)pyridin-2-amine, dictated by its unique arrangement of a nucleophilic amino group, a pyridine (B92270) ring, and a sterically demanding tert-butoxy (B1229062) group, presents a fertile ground for discovering novel chemical transformations. Future research will likely focus on several key areas:

C-H Functionalization: Direct functionalization of the pyridine ring's C-H bonds is a highly sought-after transformation due to its atom economy. beilstein-journals.org While methods for C-H functionalization of pyridines are advancing, specific studies on this compound are ripe for exploration. beilstein-journals.orgnih.gov Investigating its reactivity in metal-catalyzed C-H activation reactions could lead to the development of efficient routes for introducing new substituents at various positions on the pyridine core, offering rapid access to a diverse range of derivatives. beilstein-journals.orgnih.gov

Novel Cyclization Reactions: The bifunctional nature of this compound, possessing both an amino group and a pyridine nitrogen, makes it an ideal candidate for constructing novel heterocyclic systems. organic-chemistry.org Exploring its participation in multicomponent reactions and domino sequences could lead to the one-pot synthesis of complex, fused-ring structures with potential applications in medicinal chemistry and materials science. mdpi.comrsc.org

Unconventional Reagent Combinations: Moving beyond traditional reagents, future studies could explore the reactivity of this compound with hypervalent iodine reagents, photoredox catalysts, and other novel activating agents. nih.gov These explorations could unveil unprecedented reaction pathways and provide access to previously inaccessible chemical space. The investigation of interrupted Ugi and Passerini reactions also presents an opportunity for creating novel peptidomimetics. acs.org

A deeper understanding of the interplay between the electronic effects of the amino and tert-butoxy groups and the steric hindrance imposed by the tert-butyl moiety will be crucial in predicting and controlling these new reactivity patterns. rsc.orgmdpi.com

Development of Sustainable and Environmentally Benign Synthetic Methods

The principles of green chemistry are increasingly guiding synthetic strategies, and the production of this compound and its derivatives is an area where significant improvements can be made.

Catalyst-Free and Solvent-Free Reactions: Developing synthetic protocols that minimize or eliminate the use of hazardous solvents and expensive catalysts is a key goal. mdpi.com Research into solvent-free multicomponent reactions, for example, has shown promise for the synthesis of substituted 2-aminopyridines and could be adapted for this specific compound. mdpi.com

Use of Greener Solvents and Reagents: When solvents are necessary, the focus will be on employing environmentally friendly options like water, ethanol, or ethanol-water mixtures. ijcrcps.com Similarly, replacing toxic reagents with safer alternatives is a priority. For instance, using air as a benign oxidant in copper-catalyzed reactions for the synthesis of related imidazo[1,2-a]pyridines showcases a promising green approach. organic-chemistry.org

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical oxidations and reductions, often proceeding under mild conditions without the need for stoichiometric oxidants. rsc.org Exploring the electrochemical synthesis of this compound or its derivatives could lead to more sustainable and atom-economical processes. rsc.org

The table below summarizes some emerging green synthetic approaches that could be applied to the chemistry of this compound.

| Green Chemistry Approach | Potential Application to this compound Chemistry | Reference |

| Catalyst-Free Multicomponent Reactions | Synthesis of highly substituted pyridine derivatives under solvent-free conditions. | mdpi.com |

| Use of Air as an Oxidant | Copper-catalyzed synthesis of fused heterocyclic systems. | organic-chemistry.org |

| Electrochemical Synthesis | Intermolecular C-N bond formation and cyclization reactions. | rsc.org |

| Microwave-Assisted Synthesis | Rapid, one-pot, three-component tandem reactions for creating functionalized pyridines. | mdpi.com |

| Use of Ethanol-Water Solvent Systems | Environmentally friendly condensation reactions at room temperature. | ijcrcps.com |

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reaction control, and the potential for seamless automation.

Continuous Flow Synthesis: Translating the synthesis of this compound and its subsequent functionalization reactions into continuous-flow systems can lead to more efficient and scalable processes. google.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. google.com

Automated Synthesis Platforms: Integrating flow chemistry with automated synthesis platforms can accelerate the discovery of new derivatives. These systems can perform reactions, purify products, and analyze results with minimal human intervention, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries.

The development of robust and reliable flow chemistry protocols for reactions involving this compound will be a key enabler for its wider application in industrial settings and drug discovery.

Advanced in Situ Spectroscopic Characterization during Reactions

A deeper understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. Advanced in situ spectroscopic techniques provide a powerful window into the dynamic processes occurring during a chemical reaction.